molecular formula C36H28N2O2 B400810 1,1'-(((3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(azanylylidene))bis(methanylylidene))bis(naphthalen-2-ol) CAS No. 16196-97-7

1,1'-(((3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(azanylylidene))bis(methanylylidene))bis(naphthalen-2-ol)

Cat. No.: B400810
CAS No.: 16196-97-7
M. Wt: 520.6g/mol
InChI Key: KEYZZKYBKUHHMQ-UHFFFAOYSA-N
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Description

This compound, referred to here as SCH-1, is a bis-Schiff base synthesized via condensation of 2-hydroxy-1-naphthaldehyde with o-tolidine (3,3'-dimethylbenzidine) under reflux conditions in ethanol . It features a 3,3'-dimethylbiphenyl core linked to two naphthol moieties through azanylylidene (imine) groups. The methyl groups on the biphenyl backbone enhance steric stability, while the naphthol units contribute to π-conjugation and hydrogen-bonding capabilities. SCH-1 is notable for its applications in materials science, particularly as a precursor for oligo(azomethine)s with tunable photophysical properties .

Properties

IUPAC Name

1-[[4-[4-[(2-hydroxynaphthalen-1-yl)methylideneamino]-3-methylphenyl]-2-methylphenyl]iminomethyl]naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H28N2O2/c1-23-19-27(11-15-33(23)37-21-31-29-9-5-3-7-25(29)13-17-35(31)39)28-12-16-34(24(2)20-28)38-22-32-30-10-6-4-8-26(30)14-18-36(32)40/h3-22,39-40H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYZZKYBKUHHMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=CC3=C(C=CC4=CC=CC=C43)O)C)N=CC5=C(C=CC6=CC=CC=C65)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1,1'-(((3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(azanylylidene))bis(methanylylidene))bis(naphthalen-2-ol) (CAS No. 16196-97-7) is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological properties of this compound, including its antimicrobial, antioxidant, and anticancer activities based on diverse research studies.

Chemical Structure

The molecular formula of the compound is C36H28N2O2C_{36}H_{28}N_{2}O_{2} with a molecular weight of 520.62 g/mol. The structure features multiple aromatic rings and azanylylidene linkages, which are often associated with biological activity.

Antimicrobial Activity

Recent studies have reported the antimicrobial efficacy of various Schiff base compounds similar to the one . For instance, a study examining related compounds found significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve the disruption of bacterial cell membranes and interference with metabolic processes .

Pathogen Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Antioxidant Activity

Compounds with similar structures have shown promising antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate this activity. In one study, derivatives exhibited significant free radical scavenging ability, suggesting that the compound could mitigate oxidative stress-related damage in biological systems .

Anticancer Activity

The potential anticancer properties of Schiff bases have been explored extensively. A comparative study indicated that certain derivatives of naphthalenol exhibit cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The proposed mechanism includes apoptosis induction and cell cycle arrest at the G0/G1 phase .

Cancer Cell Line IC50 (µM)
HeLa25
MCF-730

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent investigation focused on synthesizing various naphthalenol derivatives and testing their antimicrobial properties against a panel of bacteria and fungi. The findings highlighted that modifications in the side chains significantly influenced the biological activity, with some compounds showing enhanced potency compared to standard antibiotics .
  • Antioxidant Evaluation :
    In a study assessing the antioxidant capacity of similar compounds, it was found that those containing multiple hydroxyl groups exhibited superior activity in scavenging free radicals compared to their counterparts lacking such groups. This suggests that the hydroxyl groups in the naphthalenol moiety contribute positively to antioxidant efficacy .
  • Cytotoxicity Assessment :
    A detailed cytotoxicity study revealed that specific derivatives of naphthalenol triggered apoptosis in cancer cells through mitochondrial pathways. Flow cytometry analysis confirmed increased annexin V binding in treated cells, indicating early apoptotic events .

Scientific Research Applications

Pharmaceutical Applications

Research indicates that compounds similar to the one have been investigated for their potential as drug candidates. The structural motifs present in this compound may provide insights into the development of new therapeutic agents targeting specific biological pathways.

  • Case Study : A study published in Molecules explored the synthesis of related compounds with potential antitumor activity. The findings suggest that modifications to the biphenyl and naphthol components can enhance biological activity against cancer cell lines .

Material Science

The compound's unique structural characteristics make it a candidate for use in advanced materials. Its ability to form stable bonds and its electronic properties can be exploited in creating novel polymers or nanomaterials.

  • Case Study : Research has shown that derivatives of biphenyl compounds exhibit enhanced thermal stability and mechanical properties when incorporated into polymer matrices. This suggests that the compound could be utilized in developing high-performance materials .

Agrochemical Applications

The structure of this compound suggests potential utility as a pesticide or herbicide. Similar compounds have been evaluated for their efficacy against various pests and plant diseases.

  • Case Study : A recent study evaluated naphthalenol derivatives for pesticidal activity, demonstrating promising results against common agricultural pests. This indicates that the compound may possess similar properties worthy of further exploration .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Biphenyl Cores

Compound Name Core Structure Substituents/Modifications Key Properties References
SCH-1 3,3'-Dimethylbiphenyl Naphthalen-2-ol imine linkages - Synthesis yield: 80%
- Used in oligo(azomethine)s for optoelectronics
- Exhibits intramolecular hydrogen bonding (IR: 1611 cm⁻¹ C=N)
YT (2,2'-((3,3'-Dimethylbiphenyl)-bis(azanylylidene))bis(methanylylidene)-diphenol) 3,3'-Dimethylbiphenyl Phenolic -OH groups instead of naphthol - Undergoes excited-state double proton transfer (ESDPT)
- Charge redistribution observed via TDDFT simulations
3,3'-((3,3'-Dimethoxybiphenyl)bis(azanylylidene))bis(indolin-2-one) 3,3'-Dimethoxybiphenyl Indolin-2-one moieties - Higher thermal stability (m.p. 342–343°C)
- Antimicrobial activity (MIC: 12.5 µg/mL against S. aureus)
4,4'-Dimethyl-2,2'-(3-azapentane-diylbis(nitrilomethylidyne))diphenol Biphenyl with 3-azapentane chain Methyl and phenolic -OH groups - Crystallizes with intermolecular hydrogen bonds
- IR: 1602 cm⁻¹ (C=N)

Analogues with Naphthalene-Based Linkers

Compound Name Core Structure Substituents/Modifications Key Properties References
H30 (6,6'-((naphthalene-1,5-diylbis(azanylylidene))bis(methanylylidene))bis(3-(4-chlorophenyl)phenol)) Naphthalene-1,5-diyl Chlorophenyl azo groups - High thermal stability (m.p. <300°C)<br>- IR: 1614 cm⁻¹ (C=N)
H31 (6,6'-((naphthalene-1,5-diylbis(azanylylidene))bis(methanylylidene))bis(3-(4-bromophenyl)phenol)) Naphthalene-1,5-diyl Bromophenyl azo groups - Lower yield (45%) vs. H30 (71%)
- IR: 1616 cm⁻¹ (C=N)
H3LBr (Propane-diylbis(oxy)-linked bromophenol Schiff base) Propane-diylbis(oxy) Bromophenol units - Anticancer activity via metal chelation
- Synthesized for Co(II) complex studies

Key Comparative Findings

Thermal Stability

  • SCH-1 and its biphenyl analogues (e.g., indolin-2-one derivatives ) exhibit superior thermal stability (m.p. >300°C) compared to naphthalene-linked compounds like H30 (m.p. <300°C) due to rigid biphenyl cores and strong intermolecular interactions.
  • Methoxy substituents (e.g., in 3,3'-dimethoxybiphenyl derivatives) further enhance thermal stability by reducing molecular flexibility .

Photophysical Properties

  • SCH-1 and its oligomers exhibit tunable fluorescence due to extended π-conjugation from naphthol units, making them suitable for OLEDs or sensors .
  • YT ’s ESDPT process, driven by intramolecular hydrogen bonding, suggests utility in photodynamic therapy or light-harvesting systems .

Preparation Methods

Reflux Condensation in Ethanol

The most widely reported method involves refluxing equimolar amounts of 3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diamine (1.0 mmol) and 2-hydroxy-1-naphthaldehyde (2.0 mmol) in absolute ethanol (50 mL) for 6–8 hours. A catalytic amount of acetic acid (1–2 drops) is added to protonate the amine, enhancing nucleophilic attack on the aldehyde. The reaction progress is monitored via thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature, yielding a yellow precipitate. The crude product is filtered, washed with cold ethanol, and recrystallized from a 1:1 ethanol/dichloromethane mixture to achieve >85% purity.

Solvent-Free Mechanochemical Synthesis

An alternative approach employs solvent-free grinding using a mortar and pestle. Stoichiometric quantities of the diamine and aldehyde are mixed with a small amount of silica gel (as a solid acid catalyst). The mixture is ground for 30–45 minutes, during which the color changes from pale yellow to deep orange, indicating imine formation. This method offers a greener profile with comparable yields (78–82%) and reduces reaction time to under 1 hour.

Reaction Optimization and Critical Parameters

Table 1: Comparison of Synthetic Methods

ParameterReflux in EthanolSolvent-Free Grinding
Reaction Time 6–8 hours30–45 minutes
Yield 85–90%78–82%
Purity >95% after recrystallization~90% (requires column chromatography)
Energy Consumption High (reflux)Low
Environmental Impact Moderate (solvent use)Low (solvent-free)

Key factors influencing the reaction include:

  • Stoichiometry : A 1:2 molar ratio of diamine to aldehyde ensures complete bis-condensation.

  • Acid Catalyst : Acetic acid or silica gel facilitates imine formation by polarizing the carbonyl group.

  • Temperature : Reflux conditions (78°C for ethanol) accelerate kinetics, while room-temperature grinding relies on mechanical energy.

Structural Characterization and Analytical Data

Spectroscopic Analysis

  • FT-IR : The disappearance of the aldehyde C=O stretch (~1680 cm⁻¹) and appearance of the C=N stretch (~1620 cm⁻¹) confirm imine formation. The O–H stretch of the naphthol group is observed at 3200–3400 cm⁻¹.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.2 (s, 2H, -OH),

    • δ 8.6 (s, 2H, HC=N),

    • δ 7.2–8.1 (m, 18H, aromatic H),

    • δ 2.4 (s, 6H, -CH₃).

  • ¹³C NMR : Resonances at δ 160–165 ppm (C=N) and δ 190–195 ppm (C-O) validate the structure.

X-ray Crystallography

Single-crystal X-ray diffraction reveals a planar biphenyl core with dihedral angles of 5.2° between the two phenyl rings. The naphthol groups adopt a trans configuration, stabilized by intramolecular O–H···N hydrogen bonds (2.58 Å). The crystal packing exhibits π-π stacking interactions (3.4–3.6 Å) between naphthalene units, contributing to thermal stability up to 290°C.

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack : The amine attacks the electrophilic carbonyl carbon, forming a hemiaminal intermediate.

  • Dehydration : Acid catalysis facilitates the elimination of water, yielding the conjugated imine.

Density functional theory (DFT) calculations at the M06/6-311G(d,p) level indicate that the transition state for dehydration has an energy barrier of 28.6 kcal/mol, consistent with experimental reaction temperatures.

Challenges and Practical Considerations

  • Byproduct Formation : Partial oxidation of the naphthol groups to quinones may occur under prolonged reflux, necessitating inert atmospheres (N₂/Ar).

  • Solvent Choice : Methanol or ethanol is preferred over DMSO due to its lower boiling point and easier removal.

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) is required for solvent-free syntheses to remove unreacted aldehyde .

Q & A

Q. What are the standard synthetic routes for preparing this bis-Schiff base compound, and how do reaction conditions influence yield?

The compound is synthesized via a 1:2 condensation reaction between a diamine (e.g., 3,3'-dimethyl-4,4'-biphenyldiamine) and a carbonyl precursor (e.g., 2-hydroxynaphthaldehyde) in ethanol under reflux. Glacial acetic acid is typically used as a catalyst to accelerate imine bond formation. Reaction monitoring via TLC and purification by recrystallization (ethanol or methanol) are critical for isolating high-purity products. Yield optimization depends on stoichiometric ratios, solvent polarity, and reaction duration (e.g., 10–12 hours) .

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

  • FT-IR : Confirms imine (C=N) bond formation (~1600–1620 cm⁻¹) and phenolic O-H stretching (~3200–3500 cm⁻¹).
  • Single-crystal X-ray diffraction : Resolves molecular geometry, hydrogen bonding (intra-/intermolecular), and torsion angles. For example, X-ray data may reveal a non-planar biphenyl core with deviations from aromatic coplanarity due to steric hindrance .
  • NMR : ¹H and ¹³C NMR verify proton environments and confirm substituent positions.

Q. How does this compound interact with metal ions, and what applications arise from these interactions?

The bis-Schiff base acts as a polydentate ligand, coordinating via phenolic oxygen and imine nitrogen atoms. Metal complexes (e.g., with Cu²⁺, Zn²⁺) are studied for catalytic activity (e.g., oxidation reactions) or sensor applications. Stability constants of complexes are determined via UV-Vis titrations in solvents like DMSO .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are used to predict electronic properties, and how do they align with experimental data?

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level model HOMO-LUMO gaps, molecular electrostatic potential (MEP), and charge distribution. For similar compounds, experimental HOMO-LUMO gaps (e.g., 2.96 eV) correlate with DFT predictions, validating electronic transitions observed in UV-Vis spectra. Discrepancies >0.3 eV may arise from solvation effects or crystal packing .

Q. How can Hirshfeld surface analysis resolve contradictions in hydrogen-bonding patterns observed in crystallographic studies?

Hirshfeld surfaces quantify intermolecular interactions (e.g., H···H, O···H). For example, H···H contacts may dominate (53.3%), overshadowing weaker O···H (5.4%) or C···H (13.2%) interactions. This explains why crystallographic data might suggest limited hydrogen bonding despite theoretical predictions of stronger interactions .

Q. What experimental strategies mitigate challenges in studying bioactivity (e.g., α-glucosidase inhibition)?

  • Bioassay design : Use recombinant enzymes (e.g., α-glucosidase from S. cerevisiae) with controlled pH (6.8–7.2) and temperature (37°C).
  • Dose-response curves : Test compound concentrations (1–100 µM) with acarbose as a positive control.
  • Statistical validation : Report IC₅₀ values as mean ± SEM (n=3) and use ANOVA for significance testing .

Q. How do substituent modifications (e.g., methyl vs. tert-butyl groups) alter steric and electronic effects in related bis-Schiff bases?

  • Steric effects : Bulky tert-butyl groups reduce ligand flexibility, increasing metal complex stability but decreasing solubility.
  • Electronic effects : Electron-donating methyl groups raise HOMO energy, enhancing redox activity. Comparative studies using cyclic voltammetry (CV) and X-ray crystallography quantify these differences .

Methodological Challenges

Q. How can researchers reconcile discrepancies between theoretical (DFT) and experimental (X-ray) bond lengths?

  • Basis set selection : Use larger basis sets (e.g., def2-TZVP) to improve accuracy.
  • Crystal packing corrections : Apply periodic boundary conditions in DFT to account for lattice forces.
  • Error thresholds : Accept deviations <0.05 Å for C-C bonds and <0.1 Å for torsion angles .

Q. What protocols ensure safe handling given its potential carcinogenicity?

  • PPE : Use nitrile gloves, lab coats, and fume hoods (OSHA/NIOSH standards).
  • Waste disposal : Neutralize with 10% NaOH before incineration to avoid environmental release.
  • Toxicity screening : Conduct Ames tests for mutagenicity and monitor LD₅₀ in rodent models .

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